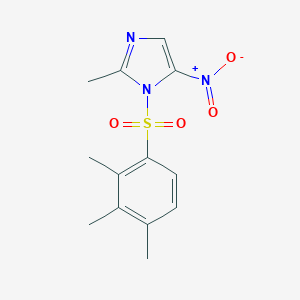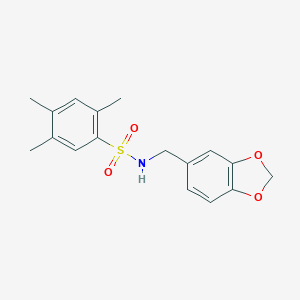![molecular formula C15H12N2OS B288885 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol, also known as PTA or 4-phenylthiazol-2-ylamine, is a chemical compound with potential applications in scientific research. PTA is a member of the thiazole family, which is a class of organic compounds containing a five-membered ring with a sulfur and nitrogen atom. PTA is a synthetic compound that has been developed for its potential pharmacological properties, particularly its ability to inhibit protein kinase C (PKC) activity.
Mecanismo De Acción
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol acts as a competitive inhibitor of PKC activity by binding to the enzyme's active site. This prevents PKC from phosphorylating its downstream targets, leading to a disruption of cell signaling pathways that are involved in cell growth and proliferation. 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol has been shown to selectively inhibit certain isoforms of PKC, making it a useful tool for studying the specific functions of these isoforms in various biological processes.
Biochemical and Physiological Effects
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to inhibiting PKC activity, 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cell growth and differentiation. 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol in lab experiments is its specificity for certain isoforms of PKC. This allows researchers to selectively study the functions of these isoforms in various biological processes. Another advantage is that 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol is a synthetic compound, which means that it can be easily synthesized in large quantities with good purity. However, one limitation of using 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol is that it is not a natural compound, which may limit its applicability in certain biological systems.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol. One area of interest is the development of new cancer therapies based on 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol's ability to inhibit PKC activity. Another area of interest is the study of 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol's ability to modulate gene expression and induce apoptosis in cancer cells makes it a potential candidate for developing new epigenetic therapies for cancer.
Métodos De Síntesis
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol can be synthesized using a variety of methods, including the reaction of 4-phenyl-2-aminothiazole with 4-nitrophenol in the presence of a reducing agent such as iron powder. Another method involves the reaction of 4-phenyl-2-aminothiazole with 4-chlorophenol in the presence of a base such as sodium hydroxide. These methods have been optimized to produce high yields of 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol with good purity.
Aplicaciones Científicas De Investigación
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol has been studied for its potential applications in scientific research, particularly in the field of cancer biology. PKC is a family of enzymes that play a key role in cell signaling and regulation, and dysregulation of PKC activity has been implicated in various diseases, including cancer. 3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol has been shown to inhibit PKC activity in vitro and in vivo, making it a promising candidate for developing new cancer therapies.
Propiedades
Nombre del producto |
3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol |
|---|---|
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C15H12N2OS/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11/h1-10,18H,(H,16,17) |
Clave InChI |
AGQNMYLPVLOPBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



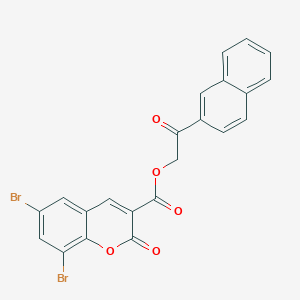
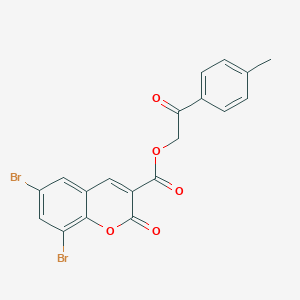
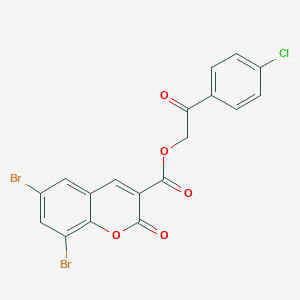
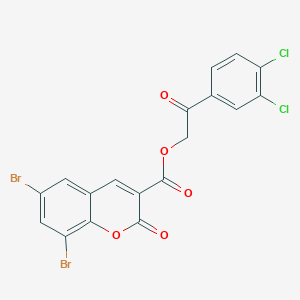
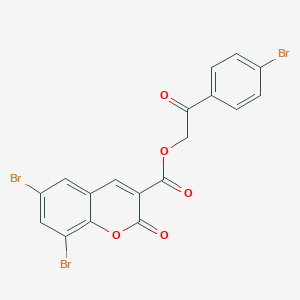
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
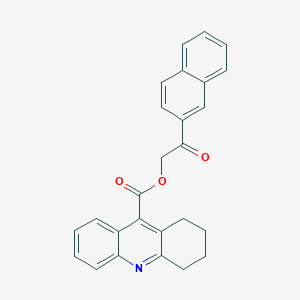
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
